1,2-Dilinoleoyl-sn-glycero-3-PC
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXDQWZBHIXIEJ-ZPPAUJSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6542-05-8 | |
| Record name | 1,2-Linoleoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis, Turnover, and Systemic Integration of Dilinoleoylphosphatidylcholine
Interconnections within Broader Glycerophospholipid Metabolic Networks
The synthesis of a specific PC species like DLPC is not merely a product of de novo pathways but is critically dependent on the "remodeling" of existing phospholipids (B1166683), a process often referred to as the Lands' cycle. e-century.usannualreviews.org This remodeling allows for the precise tailoring of the fatty acid composition of phospholipids to meet the structural and functional needs of cell membranes.
The key enzymes in this process are the lysophosphatidylcholine (B164491) acyltransferases (LPCATs) . e-century.us The process involves:
Deacylation : A phospholipase A2 (PLA2) enzyme removes a fatty acid from the sn-2 position of a pre-existing PC molecule, generating lysophosphatidylcholine (LPC). nih.gov
Reacylation : An LPCAT enzyme then re-esterifies the LPC with a specific fatty acyl-CoA. e-century.us
The glycerophospholipid network is highly interconnected. frontiersin.orgfrontiersin.org PC metabolism influences the levels of other phospholipids, as PC can serve as a precursor for the synthesis of phosphatidylserine (B164497) (PS) and sphingomyelin (B164518) (SM). embopress.orgmdpi.com The diacylglycerol (DAG) used in the Kennedy pathway is also a critical precursor for phosphatidylethanolamine (B1630911) (PE) and triglycerides, linking these metabolic pathways. mdpi.comresearchgate.net Therefore, the flux through the PC synthesis and remodeling pathways directly impacts the entire glycerophospholipid and lipidome landscape.
Table 3: Key Enzymes in Phosphatidylcholine Remodeling (Lands' Cycle)
| Enzyme | Family | Function in DLPC Formation | Substrate Preference |
|---|---|---|---|
| Phospholipase A2 (PLA2) | Hydrolase | Removes a fatty acid from PC to produce lysophosphatidylcholine (LPC), the substrate for LPCATs. nih.gov | Varies by isoform. |
| LPCAT1 | Acyltransferase | Can incorporate acyl chains into LPC. Involved in pulmonary surfactant synthesis. e-century.usannualreviews.org | Primarily saturated fatty acyl-CoAs. |
| LPCAT3 | Acyltransferase | Catalyzes the reacylation of LPC to form PC. e-century.usnih.gov | Strong preference for polyunsaturated acyl-CoAs, including linoleoyl-CoA, making it key for DLPC synthesis. nih.gov |
Regulatory Mechanisms Governing Intracellular Dilinoleoylphosphatidylcholine Homeostasis
The intracellular concentration of DLPC is maintained through a complex interplay of regulatory mechanisms that govern its synthesis, remodeling, and integration into systemic processes. researchgate.netd-nb.infonih.govencyclopedia.pub
Homeostasis is achieved by controlling the key enzymatic steps outlined previously:
Regulation of De Novo Synthesis : The activity of CCT, the rate-limiting enzyme of the Kennedy pathway, is a primary control point. nih.gov CCT is an amphitropic enzyme that reversibly binds to membranes. nih.gov Its association with the nuclear or endoplasmic reticulum membranes, which activates the enzyme, is enhanced by membranes low in PC or rich in anionic lipids and DAG. nih.govembopress.org This functions as a homeostatic sensor, increasing PC synthesis when cellular levels are low. nih.gov
Regulation of the PEMT Pathway : As discussed, the PEMT pathway is regulated by the availability of its substrates (PE, SAM) and inhibition by its product (SAH), providing a direct feedback mechanism. researchgate.netnih.gov
Regulation of Remodeling : The expression and activity of LPCAT isoforms are critical for determining the final acyl chain composition of PC. annualreviews.org LPCAT3, essential for incorporating linoleic acid, is itself regulated by factors like Liver X Receptor (LXR), linking PC remodeling to broader lipid and cholesterol homeostasis. e-century.us
Systemic Integration : Recent findings have identified DLPC as a muscle-secreted lipokine that can orchestrate systemic energy homeostasis. repec.orgnih.govresearchgate.net Studies in mice show that muscle-derived DLPC can enhance the browning of white adipose tissue, thereby increasing energy expenditure and protecting against diet-induced obesity. repec.orgnih.gov This systemic role implies that DLPC levels are tightly regulated not just for cellular membrane integrity but also for inter-organ communication and metabolic control. The transcription factor MyoD in skeletal muscle has been shown to influence the release of DLPC, highlighting a layer of tissue-specific regulation. repec.orgresearchgate.net
Fundamental Roles in Cellular Membrane Biophysics and Biochemistry
Contribution to Membrane Fluidity and Structural Integrity
The acyl chains of phospholipids (B1166683) are critical in defining the biophysical characteristics of a lipid bilayer. biorxiv.org The two polyunsaturated linoleic acid chains in DLPC introduce significant "kinks" in its structure, preventing the tight packing that is characteristic of phospholipids with saturated fatty acid chains. This structural feature is a primary determinant of membrane fluidity.
Large unilamellar vesicles (LUVs) prepared from DLPC have been shown to maintain their structural integrity and are considered suitable models for biological membranes. nih.gov The presence of unsaturated lipids like DLPC generally leads to an increase in membrane fluidity. globalliverforum.com This is because the double bonds in the acyl chains create spacing between phospholipid molecules, which increases their mobility within the bilayer. mdpi.com This fluid state is essential for many cellular processes, including the lateral diffusion of membrane proteins and lipids, membrane fusion, and fission events.
Conversely, lipid peroxidation, a process to which polyunsaturated lipids like DLPC are susceptible, can alter these properties. nih.gov Oxidation can lead to changes in the conformation of the lipid tails, which may bend towards the water phase, increasing the area per lipid and decreasing the bilayer thickness. nih.gov While some studies suggest that peroxidation decreases membrane fluidity, others report no change or even a decrease in order, highlighting the complexity of these interactions. nih.gov
Influence on Membrane Permeability and Transport Processes
The permeability of a cell membrane, which controls the passage of substances into and out of the cell, is significantly influenced by its lipid composition. lumenlearning.com The fluid nature of DLPC-containing membranes, resulting from the loosely packed acyl chains, can inherently increase the permeability to small molecules.
However, lipid peroxidation of DLPC can drastically alter membrane permeability. The introduction of polar, oxidized groups into the hydrophobic core of the membrane can create water defects and increase the dielectric constant of the membrane interior. nih.gov This perturbation can disrupt ion gradients and alter metabolic processes by making the membrane "leaky". nih.gov Studies have suggested a direct relationship between the peroxidation of lipids like DLPC and increased membrane leakiness. nih.gov
The transport of molecules across the membrane is not solely a passive process and is often mediated by transport proteins embedded within the lipid bilayer. boyertownasd.org The fluidity imparted by DLPC is crucial for the proper function of these proteins, allowing them to undergo the necessary conformational changes to move substrates across the membrane. The interaction between the lipid environment and transport proteins is a key area of research, as the lipid bilayer's properties can directly impact the activity of these essential cellular components.
Specific Interactions with Membrane-Associated Proteins and Enzymes
The lipid bilayer is not merely a passive scaffold but an active participant in regulating the function of proteins associated with it. nih.gov DLPC, with its specific chemical structure, engages in significant interactions that modulate the activity of various membrane-associated proteins and enzymes.
Phosphatidylcholine Transfer Protein (PC-TP) Binding and Specificity
Phosphatidylcholine Transfer Protein (PC-TP), also known as StAR-related lipid transfer domain protein 2 (STARD2), is a soluble protein that facilitates the transport of phosphatidylcholine (PC) molecules between membranes. nih.govwikipedia.org This process is vital for maintaining the lipid composition of different cellular organelles. PC-TP exhibits a high degree of specificity for its lipid cargo.
X-ray crystallography has revealed that PC-TP has a deep hydrophobic pocket, the START domain, which can accommodate a single PC molecule. nih.govwikipedia.org The structure of 1,2-dilinoleoyl-sn-glycerol-3-phosphorylcholine (DLPC) has been observed within the binding pocket of PC-TP. nih.gov The binding process involves the protein associating with a membrane, a step facilitated by anionic phospholipids within the bilayer, where it can then extract and bind a PC molecule like DLPC. nih.gov The specificity for the acyl chain composition of the PC molecule is a critical aspect of PC-TP's function, ensuring the correct distribution of different PC species throughout the cell.
Cation-π Interactions with Aromatic Amino Acid Residues in Peripheral Proteins
Peripheral membrane proteins associate with the membrane surface through a variety of interactions, including electrostatic forces and hydrophobic interactions. mdpi.comwikipedia.org A particularly important non-covalent force is the cation-π interaction. caltech.edunih.govwikipedia.org This occurs between a cation and the electron-rich face of an aromatic ring. wikipedia.orgproteopedia.org
The choline (B1196258) headgroup of phosphatidylcholines, including DLPC, carries a positive charge. This cationic group can form favorable cation-π interactions with the aromatic side chains of amino acids like tryptophan, tyrosine, and phenylalanine, which are often found at the interfacial region of peripheral proteins. nih.govnih.gov These interactions play a crucial role in the recognition and binding of peripheral proteins to PC-rich membranes. nih.gov For instance, phospholipase A2 enzymes have been shown to utilize aromatic amino acids for binding to zwitterionic membranes, with some residues likely engaging in cation-π interactions with choline groups. nih.gov The strength of these interactions contributes significantly to the stable association of these proteins with the membrane, which is often a prerequisite for their function.
Modulation of Membrane-Bound Enzyme Activities
The activity of many membrane-bound enzymes is profoundly influenced by the lipid environment. frontiersin.orgthno.org The fluidity, thickness, and charge of the membrane can allosterically regulate enzyme function. mdpi.com DLPC, by altering these biophysical properties, can act as a modulator of enzymatic activity.
For example, the administration of polyenylphosphatidylcholine (PPC), of which DLPC is the main active component, has been shown to restore the levels of PC in membranes. nih.gov This can be critical for the function of membrane-embedded enzymes, such as those involved in oxidative phosphorylation, whose activities are impaired when PC levels are depleted. nih.gov The absorption of phospholipids like DLPC can improve membrane fluidity and subsequently enhance enzyme activities. researchgate.net
Furthermore, some enzymes are directly activated by specific lipid interactions. For instance, the activity of bacterial phosphatidylinositol-specific phospholipase C (PI-PLC) is significantly increased when its substrate is presented in vesicles containing phosphatidylcholine. mdpi.com This activation is specific to the phosphocholine (B91661) headgroup and requires the lipid to be part of an interface, indicating that the enzyme's conformation and activity are allosterically regulated by its binding to the PC-containing membrane. mdpi.com
Role in Endoplasmic Reticulum Function and Stress Response
The endoplasmic reticulum (ER) is a central organelle for protein and lipid synthesis. ubc.canih.gov Maintaining ER homeostasis is critical for cell survival, and disruptions can lead to a state known as ER stress. mdpi.com This stress can be triggered by the accumulation of unfolded proteins or by perturbations in lipid metabolism, a condition sometimes referred to as lipid bilayer stress. ubc.cabinasss.sa.cr
The composition of the ER membrane is crucial for its function. An imbalance in lipid species can activate the unfolded protein response (UPR), an adaptive signaling pathway designed to restore homeostasis. ubc.ca While specific research on DLPC's direct role in ER stress is ongoing, it is known that phosphatidylcholine repletion can prevent increased membrane curvature of the ER and Golgi. researchgate.net
Studies have shown that DLPC can decrease the generation of TNF-alpha induced by acetaldehyde (B116499) in Kupffer cells, which is relevant to alcoholic liver disease where ER stress is a known pathogenic factor. researchgate.net This suggests a protective role for DLPC in mitigating certain stress responses. Moreover, some phospholipid compounds are noted for their endoplasmic reticulum stress suppressive activity, highlighting the therapeutic potential of modulating ER lipid composition. google.com The interplay between hepatic steatosis, insulin (B600854) resistance, and ER stress is an active area of investigation, with evidence suggesting that different types of lipid overload can trigger distinct ER stress pathways. plos.orgplos.org
Interactive Data Tables
Table 1: Biophysical Properties Influenced by DLPC and Other Lipids
| Property | Effect of DLPC (vs. Saturated PC) | Effect of Cholesterol Addition | Effect of Peroxidation | Reference(s) |
| Membrane Fluidity | Increased | Maintained or slightly decreased | Variable (can decrease) | globalliverforum.commdpi.com, mdpi.com, nih.gov |
| Bilayer Thickness | Decreased | Increased | Decreased | acs.org, mdpi.comarxiv.org, nih.gov |
| Area per Lipid | Increased | Decreased | Increased | biorxiv.orgnih.gov, arxiv.org, nih.gov |
| Permeability | Increased | Decreased | Increased | nih.gov, mdpi.comarxiv.org, nih.gov |
Table 2: Interactions of DLPC with Proteins and Enzymes
| Interacting Molecule | Type of Interaction | Functional Consequence | Reference(s) |
| Phosphatidylcholine Transfer Protein (PC-TP) | Specific binding to START domain | Inter-membrane transport of DLPC | nih.govwikipedia.org |
| Peripheral Proteins (with aromatic residues) | Cation-π interaction | Stable membrane binding and localization | nih.govnih.gov |
| Phospholipase A2 (PLA2) | Substrate/Interface binding | Modulation of enzyme activity | nih.govsav.sk |
| Phosphatidylinositol-specific phospholipase C (PI-PLC) | Allosteric activation at interface | Increased enzymatic activity | mdpi.com |
Molecular Mechanisms of Dilinoleoylphosphatidylcholine in Cellular Signaling
Participation in Intracellular Signal Transduction Cascades
DLPC is an integral component of cellular membranes and, as such, is strategically positioned to influence signal transduction events. It can directly or indirectly regulate key protein kinases and transcription factors, and also serve as a precursor for the generation of potent lipid second messengers.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (p38, ERK1/2)
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. Key among these are the p38 and Extracellular signal-Regulated Kinase (ERK1/2) pathways. Research has demonstrated that DLPC can modulate the activation of these pathways, particularly in the context of cellular stress and inflammation.
In a study involving Kupffer cells isolated from ethanol-fed rats, lipopolysaccharide (LPS) stimulation led to an overproduction of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine. This increase in TNF-α was associated with the phosphorylation and activation of both p38 and ERK1/2 MAPKs. Treatment with DLPC was found to diminish this LPS-induced TNF-α generation by inhibiting the phosphorylation of both p38 and ERK1/2. nih.gov This suggests that DLPC can interfere with the signaling cascade upstream of these kinases, thereby dampening the inflammatory response. The inhibitory effect of DLPC on both p38 and ERK1/2 activation highlights its role in regulating cellular stress responses. nih.gov
| Pathway | Effect of DLPC | Cellular Context | Reference |
|---|---|---|---|
| p38 MAPK | Inhibition of phosphorylation | LPS-stimulated Kupffer cells from ethanol-fed rats | nih.gov |
| ERK1/2 | Inhibition of phosphorylation | LPS-stimulated Kupffer cells from ethanol-fed rats | nih.gov |
Modulation of Nuclear Factor-kappa B (NF-κB) Activation
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation, immunity, and cell survival. Its activation is tightly controlled, and dysregulation of the NF-κB pathway is associated with various inflammatory diseases and cancers.
DLPC has been shown to modulate the activation of NF-κB. In the same study with LPS-stimulated Kupffer cells, DLPC treatment not only reduced MAPK activation but also inhibited NF-κB activation. nih.gov This was evidenced by a decrease in the nuclear translocation of the p65 subunit of NF-κB and an increase in the cytosolic levels of its inhibitor, IκB-α. nih.gov The activation of ERK1/2 can lead to the subsequent activation of NF-κB. By inhibiting ERK1/2, DLPC effectively blocks this downstream activation of NF-κB. nih.gov This demonstrates a crosstalk between the MAPK and NF-κB pathways that is modulated by DLPC.
Precursor Role for Lipid Second Messengers (e.g., Diacylglycerol)
Phosphatidylcholine, as a major component of cellular membranes, can serve as a source for the generation of diacylglycerol (DAG), a crucial second messenger that activates protein kinase C (PKC) and other signaling proteins. The production of DAG from phosphatidylcholine can occur through two primary enzymatic pathways.
One pathway involves the action of phosphatidylcholine-specific phospholipase C (PC-PLC), which directly hydrolyzes phosphatidylcholine to yield DAG and phosphocholine (B91661). nih.gov Alternatively, phospholipase D (PLD) can cleave phosphatidylcholine to produce phosphatidic acid (PA) and choline (B1196258). nih.gov The PA can then be converted to DAG by the action of phosphatidate phosphohydrolase. nih.gov While the general role of phosphatidylcholine as a precursor for DAG is well-established, specific studies detailing the precise kinetics and regulation of DLPC hydrolysis to DAG are part of a broader understanding of lipid metabolism. For instance, it has been noted that phosphatidylcholine supplementation can influence the metabolic shift of lysophosphatidylcholine (B164491) towards storage rather than conversion to diacylglycerol, indicating the interconnectedness of these pathways. researchgate.net
Enzymatic Transformations and Bioactive Metabolite Generation
DLPC can undergo enzymatic modifications that result in the formation of bioactive metabolites. These transformations, primarily mediated by cytochrome P450 enzymes and lipoxygenases, can have significant functional consequences on cellular physiology and pathology.
Interaction with Cytochrome P450 Enzymes, particularly CYP2E1, and its Functional Consequences
Cytochrome P450 2E1 (CYP2E1) is an enzyme primarily found in the liver that is involved in the metabolism of various xenobiotics, including ethanol (B145695). Chronic alcohol consumption induces the expression of CYP2E1, leading to increased oxidative stress and contributing to alcoholic liver disease.
Research has shown that DLPC can significantly decrease the ethanol-induced induction of CYP2E1. researchgate.net In rats fed an ethanol-containing diet, supplementation with DLPC resulted in a reduction in CYP2E1 protein levels and its associated enzymatic activities, such as the microsomal ethanol-oxidizing system (MEOS). researchgate.net This inhibitory effect of DLPC on CYP2E1 induction is considered a key mechanism for its protective effects against alcoholic liver injury. researchgate.netnih.gov By downregulating CYP2E1, DLPC helps to mitigate the production of reactive oxygen species (ROS) and subsequent cellular damage. nih.gov
| Experimental Model | Effect of DLPC on CYP2E1 | Functional Consequence | Reference |
|---|---|---|---|
| Rats fed an ethanol-containing liquid diet | Decreased protein content and enzymatic activity | Potential prevention of alcoholic liver disease | researchgate.net |
| HepG2 cells expressing CYP2E1 | Inhibited ethanol-induced induction | Attenuation of alcohol-induced cytotoxicity and oxidative stress | nih.gov |
Lipoxygenase-Catalyzed Oxidation and Hydroperoxide Formation
Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxides. These lipid hydroperoxides are highly reactive molecules that can initiate lipid peroxidation and contribute to oxidative stress.
DLPC, with its two linoleic acid residues, is a substrate for lipoxygenase-catalyzed oxidation. Soybean lipoxygenase-1 has been shown to oxidize DLPC, resulting in the formation of hydroperoxides. wikipedia.org The reaction can proceed in a stepwise manner, with the initial oxidation of one linoleoyl chain, followed by the oxidation of the second. wikipedia.org This process leads to the formation of phosphatidylcholine hydroperoxides (PCOOH). The generation of these hydroperoxides from DLPC is a significant event, as it introduces reactive species into the cell membrane, which can alter membrane properties and participate in further oxidative reactions. The susceptibility of phosphatidylcholines to form hydroperoxides is an important factor in cellular lipid peroxidation. nih.gov
Influence on Oxidative Stress Pathways and Antioxidant Activity
Dilinoleoylphosphatidylcholine (DLPC) demonstrates significant antioxidant properties by directly counteracting oxidative stress and protecting against lipid peroxidation. nih.govnih.gov As the primary active component of polyenylphosphatidylcholine (PPC), a mixture of polyunsaturated phospholipids (B1166683), DLPC is largely responsible for the antioxidant effects observed with PPC. nih.govnih.gov
Research has shown that in cellular models of oxidative stress, DLPC effectively reduces the formation of key lipid peroxidation markers. nih.gov In a study involving a Morris hepatoma cell line, arachidonate-induced oxidative stress led to 8-fold and 11-fold increases in cellular 4-hydroxynonenal (B163490) and F2-isoprostanes, respectively. nih.gov Treatment with DLPC reduced these increases by more than 50%. nih.gov In contrast, other phosphatidylcholine species like palmitoyllinoleoylphosphatidylcholine and the saturated analog distearoylphosphatidylcholine showed no significant effect, highlighting the specific role of the dilinoleoyl structure in this antioxidant activity. nih.gov This protective effect against lipid peroxidation is associated with a reduction in cell death. nih.gov
Table 1: Effect of Dilinoleoylphosphatidylcholine on Markers of Lipid Peroxidation
| Condition | Marker | Observed Increase (vs. Control) | Effect of DLPC Treatment |
|---|---|---|---|
| Arachidonate-Induced Oxidative Stress | 4-hydroxynonenal | 8-fold | >50% Reduction |
| F2-isoprostanes | 11-fold | >50% Reduction |
Furthermore, DLPC plays a crucial role in protecting low-density lipoproteins (LDL) from oxidation, a key event in the development of atherosclerosis. nih.gov In vitro studies using plasma from healthy volunteers demonstrated that LDL incubated with DLPC exhibited increased resistance to oxidation. nih.gov When oxidation was initiated with copper sulfate (B86663) (Cu²⁺), the lag phase, which indicates the resistance of LDL to oxidation, was extended to 140% of controls. nih.gov This effect was comparable to that of the known antioxidant alpha-tocopherol. nih.gov Similarly, when oxidation was induced by the free radical generator 2,2'-azobis (2-amidinopropane) dihydrochloride, the inhibition time was prolonged to 188% of controls with DLPC treatment. nih.gov
The antifibrogenic effects of DLPC are also linked to its antioxidant action. In hepatic stellate cells (HSCs), transforming growth factor-beta1 (TGF-β1) is known to generate oxidative stress, leading to fibrosis. oipub.com DLPC prevents the TGF-β1-induced increase in procollagen-α1(I) mRNA by inhibiting the generation of intracellular hydrogen peroxide (H₂O₂) and superoxide (B77818) anions, thereby mitigating oxidative stress. oipub.com
Table 2: Protective Effect of Dilinoleoylphosphatidylcholine Against LDL Oxidation
| Oxidation Inducer | Parameter Measured | Result with DLPC (vs. Control) |
|---|---|---|
| Copper Sulfate (Cu²⁺) | Lag Phase | 140% |
| 2,2'-azobis (2-amidinopropane) dihydrochloride | Inhibition Time | 188% |
Modulation of Collagenase Activity
Dilinoleoylphosphatidylcholine (DLPC) exerts significant antifibrogenic effects by modulating the balance between collagen-degrading enzymes and their inhibitors, particularly in hepatic stellate cells (HSCs), the primary cells responsible for liver fibrosis. nih.govnih.gov
This effect of DLPC on the MMP-13/TIMP-1 ratio is a crucial part of its mechanism for preventing fibrosis. nih.gov By shifting the balance towards collagen degradation, DLPC helps to counteract the fibrogenic signals initiated by factors like TGF-β1. nih.gov
Table 3: Influence of Dilinoleoylphosphatidylcholine on Collagen Regulatory Factors in Hepatic Stellate Cells
| Factor | Function | Effect of DLPC | Outcome |
|---|---|---|---|
| MMP-13 | Collagen Degradation | Expression Unchanged | Increased MMP-13/TIMP-1 Ratio, Favoring Collagen Degradation |
| TIMP-1 | Inhibition of MMPs | Expression Downregulated |
Furthermore, the antifibrogenic action of DLPC is connected to its ability to interfere with specific signaling pathways that promote collagen synthesis. The upregulation of collagen mRNA by TGF-β1 in HSCs is dependent on oxidative stress and the subsequent activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. oipub.com DLPC prevents the TGF-β1-induced increase in collagen mRNA by inhibiting the generation of oxidative stress and the associated H₂O₂-dependent activation of p38 MAPK. oipub.com This demonstrates that DLPC's modulation of collagen is not only due to its effect on the MMP/TIMP balance but also through the upstream inhibition of pro-fibrotic signaling cascades. oipub.com Studies also indicate that DLPC specifically decreases the in vitro activation of HSCs, leading to reduced proliferative activity and lower expression of procollagen (B1174764) I. nih.gov
Dilinoleoylphosphatidylcholine in Mechanistic Experimental Models
Investigations in In Vitro Cell Culture Systems
In vitro studies have been instrumental in dissecting the molecular mechanisms of DLPC's action on specific liver cell types involved in the pathogenesis of liver injury.
Hepatic stellate cells (HSCs) play a central role in the development of liver fibrosis. dovepress.com Their activation, often triggered by factors like transforming growth factor-beta 1 (TGF-β1), leads to the excessive production of extracellular matrix proteins, including collagen. dovepress.comfrontiersin.org Research has shown that DLPC can counteract these fibrogenic processes.
In cultured lipocytes (a term for hepatic stellate cells), phosphatidylcholine (PC), of which DLPC is the main active species, has been found to stimulate collagenase activity. capes.gov.brnih.gov This suggests a mechanism for breaking down excess collagen. Specifically, only the dilinoleoylphosphatidylcholine species of PC was able to replicate this effect on collagenase, while other forms of PC, phosphatidylethanolamine (B1630911), free fatty acids, or choline (B1196258) had no effect. capes.gov.brnih.gov This highlights the specific role of DLPC in promoting collagen breakdown, a key anti-fibrotic mechanism. Further studies have demonstrated that inhibitors of TGF-β signaling pathways can significantly reduce experimental liver fibrosis by preventing the activation of HSCs and subsequent collagen synthesis. frontiersin.orgnih.gov While not directly stating that DLPC inhibits TGF-β1, its ability to stimulate collagenase provides a crucial counter-regulatory mechanism to the fibrotic cascade initiated by TGF-β1.
Kupffer cells, the resident macrophages of the liver, are key players in the inflammatory response to liver injury. plos.orgjci.orgnih.gov Following chronic ethanol (B145695) exposure, Kupffer cells become sensitized to lipopolysaccharide (LPS), leading to an overproduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which contributes significantly to alcoholic liver disease. nih.govresearchgate.net
Studies on cultured Kupffer cells isolated from ethanol-fed rats have shown that DLPC can significantly diminish LPS-stimulated TNF-α generation. researchgate.netresearchgate.net This effect is achieved by inhibiting the activation of key signaling pathways, including p38 and ERK1/2. researchgate.net The activation of ERK1/2 is linked to the activation of NF-κB, a transcription factor crucial for TNF-α production. researchgate.net DLPC was found to reduce the activation of both ERK1/2 and NF-κB. researchgate.net
Furthermore, acetaldehyde (B116499), a toxic metabolite of ethanol, also induces TNF-α generation in Kupffer cells, an effect that is augmented by chronic ethanol feeding. researchgate.net DLPC has been shown to decrease this acetaldehyde-induced TNF-α production by blocking the same signaling pathways: p38, ERK1/2, and subsequent NF-κB activation. researchgate.net The use of specific inhibitors for p38 (SB203580) and ERK1/2 (PD098059) confirmed their roles in TNF-α generation, as both inhibitors also reduced its production. researchgate.net These findings suggest that DLPC's beneficial effects in alcoholic liver injury are, in part, due to its ability to modulate Kupffer cell responses and reduce pro-inflammatory cytokine production. researchgate.netmdpi.com
Oxidative stress is a major contributor to the pathogenesis of various liver diseases, including alcoholic and non-alcoholic steatohepatitis. nih.govresearchgate.net The antioxidant properties of DLPC have been investigated using in vitro models of oxidative stress.
In one study, the Morris hepatoma cell line (RH 7777) was used to induce oxidative stress by incubating the cells with arachidonate. nih.gov This resulted in a significant increase in markers of lipid peroxidation, namely 4-hydroxynonenal (B163490) and F2-isoprostanes. nih.gov The addition of DLPC, as well as the broader polyenylphosphatidylcholine mixture, reduced these markers by over 50%. nih.gov In contrast, other phosphatidylcholine species like palmitoyllinoleoylphosphatidylcholine and the saturated counterpart of DLPC, distearoylphosphatidylcholine, had no significant antioxidant effect. nih.gov
This lipid peroxidation was associated with increased cell death, as evidenced by a decrease in cellular DNA and an increase in the leakage of lactate (B86563) dehydrogenase (LDH). nih.gov DLPC and polyenylphosphatidylcholine significantly decreased the release of LDH, further demonstrating their protective effects against oxidative stress-induced cell damage. nih.gov These findings highlight that DLPC is the primary component responsible for the antioxidant effects of polyenylphosphatidylcholine. researchgate.netnih.gov
Characterization in Preclinical Animal Models
Preclinical animal models are crucial for understanding the complex interplay of factors in liver disease and for evaluating the therapeutic potential of compounds like DLPC in a whole-organism context. nih.govnih.govnih.govxiahepublishing.comfrontiersin.orgmdpi.com
Animal models have been instrumental in demonstrating the protective effects of DLPC against various forms of liver injury, particularly those induced by alcohol. advms.pl In a long-term study with baboons fed alcohol, supplementation with phosphatidylcholine (of which DLPC is the main active component) prevented the development of septal fibrosis and cirrhosis. capes.gov.brnih.govadvms.pl While the alcohol-fed group without supplementation showed a high incidence of fibrosis and cirrhosis, none of the animals receiving phosphatidylcholine developed these severe liver conditions. capes.gov.brnih.gov This protective effect was associated with a significant reduction in the transformation of hepatic lipocytes into collagen-producing cells. capes.gov.brnih.gov
Furthermore, DLPC has been shown to have a role in liver regeneration. globalliverforum.com Essential phospholipids (B1166683), with DLPC as the main active ingredient, have been found to stimulate liver regeneration in animal models. globalliverforum.comgloballiverforum.com This regenerative capacity is crucial for recovery from liver injury.
DLPC has also been investigated for its role in modulating lipid metabolism in the context of non-alcoholic steatohepatitis (NASH), a condition characterized by fat accumulation, inflammation, and liver cell damage. nih.govresearchgate.netmdpi.comfrontiersin.orgnih.gov
In a rat model of NASH induced by a high-fat diet, a combination of S-adenosylmethionine (SAMe) and DLPC was shown to attenuate the key features of the disease. nih.govresearchgate.netmdpi.com This high-fat diet model successfully reproduced the hallmarks of human NASH, including steatosis, inflammation, and oxidative stress. nih.govresearchgate.net The therapeutic intervention with SAMe and DLPC demonstrated beneficial effects, suggesting a role for DLPC in mitigating the metabolic dysregulation seen in NASH. nih.govresearchgate.netmdpi.com The mechanisms underlying these effects are thought to involve the modulation of lipid metabolism and the reduction of oxidative stress. nih.govnih.gov Essential phospholipids, including DLPC, have been shown to have lipid-regulating effects and to diminish fatty infiltration of the liver. nih.govtandfonline.comgloballiverforum.comgloballiverforum.com
Repair and Maintenance of Mitochondrial and Cellular Membrane Function in Diseased States
The structural and functional integrity of cellular and mitochondrial membranes is paramount for normal physiological processes. In various pathological conditions, these membranes are susceptible to damage, primarily through oxidative stress and lipid peroxidation, leading to impaired function and cellular demise. Dilinoleoylphosphatidylcholine (DLPC) has been investigated in several mechanistic experimental models for its capacity to repair and maintain membrane function in diseased states. Its therapeutic potential appears to be rooted in its ability to be incorporated into damaged biological membranes, thereby restoring their structural integrity and fluidity, and in its antioxidant properties.
In models of liver disease, particularly alcohol-induced liver injury, DLPC has demonstrated significant protective effects on mitochondria. Chronic ethanol consumption is known to deplete phosphatidylcholines from mitochondrial membranes, making them a primary target of alcohol-related toxicity. nih.gov Experimental studies in rats have shown that ethanol administration impairs the oxidative capacity of hepatic mitochondria and reduces the activity of key enzymes such as cytochrome c oxidase. nih.gov Supplementation with DLPC was found to counteract these detrimental effects, preserving mitochondrial respiration and enzyme function. nih.gov This protective action is attributed to the ability of DLPC to replenish the depleted pool of mitochondrial phosphatidylcholines, thereby restoring the structural integrity of the mitochondrial membrane, which is essential for the proper functioning of the electron transport chain. The incorporation of DLPC, a polyunsaturated phosphatidylcholine, also increases the fluidity of hepatocyte membranes. rug.nl
The role of DLPC extends to neurodegenerative disorders, such as Alzheimer's disease, where mitochondrial dysfunction and oxidative stress are key pathological features. mdpi.comnih.govfrontiersin.org In cellular models of Alzheimer's disease, DLPC has been shown to possess antioxidant properties, protecting against the oxidation of amyloid-beta, a peptide that plays a central role in the pathogenesis of the disease. researchgate.net By mitigating oxidative stress, DLPC helps to preserve normal mitochondrial function. researchgate.net Furthermore, peroxidized forms of phospholipids, such as dilinoleoyl phosphatidylcholine monohydroperoxide, have been shown to induce a dissipation of the mitochondrial inner membrane potential, a key indicator of mitochondrial health. nih.gov The expression of protective enzymes like phospholipid hydroperoxide glutathione (B108866) peroxidase can defend against this damage, highlighting the importance of protecting mitochondrial membranes from lipid peroxidation in disease. nih.gov
In the context of cardiovascular diseases, particularly atherosclerosis, the antioxidant capacity of DLPC is also of significant interest. The oxidation of low-density lipoproteins (LDL) is a critical step in the development of atherosclerotic plaques. Experimental evidence from in vitro studies using human plasma has shown that DLPC can protect LDL from oxidation. nih.gov When LDL was incubated with DLPC, the lag phase of conjugated diene production, a measure of resistance to oxidation, was significantly prolonged. nih.gov This effect was comparable to that of alpha-tocopherol, a known antioxidant. nih.gov This suggests that by preventing LDL oxidation, DLPC may help to mitigate a key event in the pathogenesis of atherosclerosis.
The following tables summarize the research findings on the effects of Dilinoleoylphosphatidylcholine in various mechanistic experimental models of diseased states.
Table 1: Effects of Dilinoleoylphosphatidylcholine on Mitochondrial Function in Diseased States
| Experimental Model | Disease State | Key Findings | Reference |
| Rat model of alcoholic liver injury | Alcoholic Liver Disease | Prevented the ethanol-induced decrease in the capacity of hepatic mitochondria to oxidize glutamate (B1630785) and palmitoyl-l-carnitine. | nih.gov |
| Rat model of alcoholic liver injury | Alcoholic Liver Disease | Prevented the ethanol-induced decrease in mitochondrial cytochrome oxidase activity. | nih.gov |
| Human SH-SY5Y neuroblastoma cells | Alzheimer's Disease Model | Pretreatment with DLPC helped to prevent the oxidation of amyloid-beta induced by tumor necrosis factor-alpha (TNF-α). | researchgate.net |
| Human SH-SY5Y neuroblastoma cells | Alzheimer's Disease Model | Acted on the TNF-α-mediated signaling pathway by downregulating nitric oxide (NO) and upregulating glutathione (GSH). | researchgate.net |
| Guinea pig cell line (104C1) | Cellular model of oxidative stress | Exogenous dilinoleoyl phosphatidylcholine monohydroperoxide (PCOOH) induced dissipation of the mitochondrial inner membrane potential. | nih.gov |
Table 2: Effects of Dilinoleoylphosphatidylcholine on Cellular Membrane Function and Related Parameters in Diseased States
| Experimental Model | Disease State | Key Findings | Reference |
| In vitro study with human plasma | Atherosclerosis Model | Protected low-density lipoproteins (LDL) against copper-induced oxidation, prolonging the lag phase of conjugated diene production by 140% of controls. | nih.gov |
| In vitro study with human plasma | Atherosclerosis Model | Prolonged the inhibition time of LDL oxidation induced by a free radical generator by 188% of controls. | nih.gov |
| Rat model of non-alcoholic steatohepatitis (NASH) | Non-alcoholic Steatohepatitis | In combination with S-adenosylmethionine, DLPC opposed the high-fat diet-induced increase in hepatic triacylglycerols and CYP2E1 levels. | researchgate.net |
These findings from various mechanistic experimental models underscore the potential of Dilinoleoylphosphatidylcholine in the repair and maintenance of mitochondrial and cellular membrane function across a spectrum of diseased states. Its ability to integrate into damaged membranes, enhance their fluidity, and exert antioxidant effects appears to be a central mechanism of its protective actions.
Advanced Analytical and Biophysical Methodologies for Dilinoleoylphosphatidylcholine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating DLPC from other lipid species. The separation is typically based on the differential partitioning of molecules between a stationary phase and a mobile phase. libretexts.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phosphatidylcholines, including DLPC. nih.govnih.gov In reverse-phase HPLC (RP-HPLC), the stationary phase is nonpolar, and the mobile phase is polar. libretexts.orgyoutube.com This setup allows for the separation of lipids based on their hydrophobicity. libretexts.org For instance, DLPC can be effectively separated from other phosphatidylcholines like dimyristoylphosphatidylcholine (B1235183) (DMPC), dipalmitoylphosphatidylcholine (DPoPC), palmitoyloleoylphosphatidylcholine (POPC), and dioleoylphosphatidylcholine (DOPC) using a C-18 reverse-phase column. libretexts.org
The mobile phase composition is a critical parameter in achieving optimal separation. A common mobile phase for separating phosphatidylcholines is a mixture of methanol (B129727) and water, for example, in a 98:2 ratio. libretexts.org The use of volatile additives like triethylamine (B128534) in the mobile phase is advantageous as it allows for the use of light scattering detection, which offers a uniform molar response for different species and enables the quantification of as little as 50 picomoles of phosphatidylcholine. nih.gov
Several detection methods can be coupled with HPLC for the analysis of DLPC. While UV detection at 205 nm is possible, its sensitivity is lower for saturated species. nih.govnih.gov Evaporative Light Scattering Detection (ELSD) is another option that provides good sensitivity. srce.hr Furthermore, postcolumn fluorescence derivatization, for example with 1,6-diphenyl-1,3,5-hexatriene, can enhance detection sensitivity for all phospholipid classes. nih.gov
Table 1: Example of an HPLC Method for Phosphatidylcholine Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | C-18 Reverse Phase | libretexts.org |
| Mobile Phase | 98% Methanol - 2% Water | libretexts.org |
| Flow Rate | 1 ml/min | libretexts.org |
| Detection | UV (205 nm), ELSD, Fluorescence | nih.govnih.govsrce.hr |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity. phenomenex.comacs.org This is achieved by using columns with smaller particle sizes (sub-2 µm) and operating at higher pressures. phenomenex.com The increased efficiency of UHPLC leads to narrower peaks and a better signal-to-noise ratio, making it particularly suitable for complex biological samples and high-throughput lipidomics studies. phenomenex.comchromatographyonline.com
The advantages of UHPLC are particularly evident in lipid analysis, where it can separate a large number of lipid species in a short time. chromatographyonline.com For example, a UHPLC-based lipidomics platform can analyze approximately 100 samples per day, detecting around 800 lipid species from human plasma and serum. chromatographyonline.comspectroscopyonline.com The use of elevated temperatures (e.g., 50°C) and strong solvents like acetonitrile-isopropanol mixtures can improve peak shapes for late-eluting lipids and minimize carry-over between samples. chromatographyonline.comspectroscopyonline.com
Mass Spectrometry-Based Characterization and Identification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of lipids like DLPC. It measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. semanticscholar.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and non-volatile molecules like phospholipids (B1166683). harvardapparatus.com In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. youtube.com
For phosphatidylcholines like DLPC, ESI-MS is often performed in positive ion mode, where they readily form protonated molecules [M+H]⁺ or adducts with alkali metals like sodium [M+Na]⁺. researchgate.net The fragmentation of these precursor ions in the mass spectrometer provides valuable structural information. A characteristic fragment ion for phosphatidylcholines in positive mode ESI-MS/MS is the phosphocholine (B91661) headgroup at m/z 184.1. researchgate.net
The choice of infusion solvent can significantly impact the ESI-MS response. For instance, including ammonia (B1221849) in the solvent can minimize the formation of sodium adducts in the positive ion mode, simplifying the resulting mass spectra. nih.gov It is also important to note that the instrument response in ESI-MS can be influenced by factors such as acyl chain length and the degree of unsaturation, which needs to be considered for accurate quantification. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.govrsc.org This level of accuracy allows for the determination of the elemental composition of a molecule, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones like DLPC. semanticscholar.orgnih.gov
Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers are capable of achieving high resolution. semanticscholar.orgnih.gov For example, an Orbitrap instrument can achieve a resolution of over 90,000 for phospholipids, with mass accuracy well below 2 ppm. nih.gov Such high performance is crucial for distinguishing between isobaric species—molecules that have the same nominal mass but different elemental compositions.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Approaches (HPLC-ESI-MS)
The combination of liquid chromatography with mass spectrometry (LC-MS) provides a powerful platform for comprehensive lipid analysis. acs.orgnih.gov LC separates the complex mixture of lipids, and the MS detector provides sensitive and specific detection and identification of the eluting compounds. acs.org The use of UHPLC in conjunction with MS (UHPLC-MS) is particularly advantageous for lipidomics due to its high resolving power and sensitivity. chromatographyonline.comspectroscopyonline.com
Tandem mass spectrometry (MS/MS or MSⁿ) is a technique where ions are subjected to multiple stages of mass analysis. youtube.com In a typical MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. youtube.com This process provides detailed structural information about the precursor ion. For DLPC, tandem MS can be used to identify the fatty acyl chains attached to the glycerol (B35011) backbone. nih.gov For example, in negative ion mode, MS³ fragmentation of the [PC-15]⁻ ion of a phosphatidylcholine produces demethylated lyso-PC and fatty acid anions, revealing the fatty acid composition. nih.gov
The coupling of HPLC with ESI and tandem MS (HPLC-ESI-MS/MS) is a widely used approach for the detailed characterization of phosphatidylcholines. nih.gov This technique allows for the separation of different phosphatidylcholine species by HPLC, followed by their identification and structural elucidation by ESI-MS/MS. nih.gov For example, UHPLC/HRMS analysis of hemp by-products has been used to identify various phospholipids, including 1,2-dilinoleoylphosphatidylcholine. canada.ca
Table 2: Summary of Mass Spectrometry Techniques for DLPC Analysis
| Technique | Principle | Application for DLPC | Reference |
|---|---|---|---|
| ESI-MS | Soft ionization for non-volatile molecules. | Generates intact molecular ions of DLPC for mass determination. | harvardapparatus.com |
| HRMS | Provides highly accurate mass measurements. | Determines the elemental composition of DLPC for unambiguous identification. | nih.govnih.gov |
| LC-MS/MS | Combines separation by LC with structural analysis by tandem MS. | Separates DLPC from other lipids and provides detailed structural information, including fatty acid composition. | nih.govnih.govcanada.ca |
Multiple Reaction Monitoring (MRM) for Targeted Analysis
Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique utilized for the targeted and quantitative analysis of molecules, including lipids like Dilinoleoylphosphatidylcholine (DLPC). labce.com This method, performed on a triple quadrupole mass spectrometer, offers significant advantages for lipidomics by focusing on specific precursor-to-product ion transitions. labce.comspringernature.com The process involves selecting a specific precursor ion (the parent molecule, in this case, a DLPC species) in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and then selecting a specific fragment ion (product or daughter ion) in the third quadrupole. labce.com This high specificity allows for the precise quantification of known lipids within complex biological mixtures. springernature.com
The MRM approach has demonstrated considerable benefits in lipidomic analyses of human plasma. When compared to conventional untargeted methods, a targeted MRM approach identified a similar number of lipids but with better representation across numerous lipid classes. nih.gov While untargeted methods might be more effective for detecting certain lipid classes like phosphatidylcholines, the MRM method exhibits lower inter-day variability, highlighting its reproducibility. nih.gov This makes MRM a robust tool for exploratory lipidomics, capable of profiling a collection of functional groups and aiding in the identification of lipid modifications, which may be present in trace amounts. springernature.comnih.gov
The power of MRM lies in its ability to simultaneously monitor multiple analytes with high throughput, a crucial feature for large-scale studies. mtoz-biolabs.com This targeted approach is particularly useful for validating potential biomarkers discovered through other means. springernature.com
| Analytical Approach | Primary Advantage | Key Finding in Lipidomics | Reference |
|---|---|---|---|
| Targeted MRM | High sensitivity and specificity | Identified similar number of lipids to untargeted methods with better representation of 11 lipid classes. | nih.gov |
| Targeted MRM | Lower inter-day variability | Coefficient of variation of ~9% compared to ~23% for untargeted approach. | nih.gov |
| Untargeted Analysis | Broader detection of certain classes | Better detection of phosphatidylcholine and sphingomyelin (B164518). | nih.gov |
Reconstitution and Model Membrane Systems for Biophysical Studies
Liposomes, which are spherical vesicles composed of one or more phospholipid bilayers, serve as fundamental models for biological membranes in research. wiley.comnih.govpnas.org The formation of liposomes from lipids like DLPC allows for the study of membrane properties and interactions in a controlled environment. wiley.com Various methods are employed for liposome (B1194612) preparation, with the thin-film hydration technique being one of the most common. romanpub.comnih.gov This method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous medium above the lipid's gel-liquid crystal transition temperature. romanpub.comnih.govsigmaaldrich.com This process initially forms large, multilamellar vesicles (MLVs), which can then be downsized to create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) through techniques like sonication or extrusion. romanpub.com
Other methods for liposome preparation include solvent injection techniques, such as ethanol (B145695) or ether injection. romanpub.comnih.gov In ethanol injection, a lipid solution in ethanol is rapidly introduced into an aqueous buffer, leading to the spontaneous formation of vesicles. nih.gov The choice of preparation method can influence the final properties of the liposomes, such as size and lamellarity.
DLPC is a component in various liposomal formulations studied for their physical stability and properties. For instance, liposomes combining 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and DLPC have been shown to form stable, interdigitated structures. wiley.com The ability to create liposomes with specific lipid compositions, including DLPC, is crucial for investigating the influence of lipid structure on membrane characteristics and for their application as delivery systems. nih.govnih.gov
| Liposome Preparation Method | Description | Outcome | Reference |
|---|---|---|---|
| Thin-Film Hydration | A thin film of lipid is created by evaporating an organic solvent, followed by hydration with an aqueous solution. | Forms multilamellar vesicles (MLVs) which can be further processed into SUVs or LUVs. | romanpub.comnih.govsigmaaldrich.com |
| Ethanol Injection | A solution of lipids in ethanol is rapidly injected into an aqueous buffer. | Typically forms small unilamellar vesicles (SUVs). | nih.gov |
| Ether Injection | A lipid solution in a water-immiscible organic solvent (like diethyl ether) is injected into an aqueous phase. | Can produce heterogeneous populations of vesicles. | romanpub.comnih.gov |
Artificial lipid bilayers composed of defined lipids like DLPC are indispensable tools for investigating the function of integral membrane proteins and the effects of drugs on membranes. nih.govnih.gov These model systems provide a simplified and controlled environment that mimics the cellular membrane, allowing for detailed biophysical studies that are often challenging in live cells. nih.govcornell.edu
One common model system is the planar lipid bilayer, which allows researchers to access both sides of the membrane, facilitating electrophysiological and fluorescence measurements of membrane protein activity. nih.gov Another important system is the droplet interface bilayer (DIB), which offers enhanced stability and complexity compared to other artificial bilayers. nih.gov The composition of the bilayer, including the choice of lipids like DLPC, is critical as it influences the folding, stability, and function of reconstituted membrane proteins. nih.gov
These model systems have been used to explore a wide range of phenomena. For example, studies have examined how the physical properties of the lipid bilayer, which can be modulated by incorporating different lipids, affect the function of membrane proteins like the gramicidin (B1672133) channel. nih.gov The interaction of drugs with lipid bilayers is another major area of research. By observing changes in membrane properties such as fluidity, researchers can understand how drugs might exert their effects, both intended and unintended. mdpi.com For instance, the interaction of nonsteroidal anti-inflammatory drugs (NSAIDs) with model membranes has been shown to be dependent on the lipid composition and the pH of the surrounding medium. mdpi.com Furthermore, the effect of molecules like cholesterol on the thickness of DLPC bilayers has been investigated using techniques such as small-angle neutron scattering (SANS), providing insights into how membrane composition can influence protein insertion and orientation. sav.sk
| Model System/Study | Focus | Key Finding with DLPC or Related Lipids | Reference |
|---|---|---|---|
| Droplet Interface Bilayers (DIBs) | Functional studies of integral membrane proteins. | Provides a robust and complex environment for studying membrane proteins, where lipid composition is crucial. | nih.gov |
| Gramicidin Channel Assays | Measuring bilayer-perturbing potency of drugs. | Drug effects on channel function can be dependent on the thickness and composition of the lipid bilayer. | nih.gov |
| Drug-Membrane Interaction Studies | Effects of drugs on membrane fluidity. | NSAIDs can alter membrane fluidity in a manner that depends on lipid composition and pH. | mdpi.com |
| Small-Angle Neutron Scattering (SANS) | Effect of cholesterol on bilayer thickness. | Addition of cholesterol to DLPC liposomes increased the bilayer thickness. | sav.sk |
Future Avenues and Conceptual Directions in Dilinoleoylphosphatidylcholine Research
Application of Systems Biology and Multi-Omics Approaches (e.g., Lipidomics, Metabolomics)
The application of systems biology and multi-omics approaches, particularly lipidomics and metabolomics, is set to revolutionize our understanding of dilinoleoylphosphatidylcholine (DLPC). nih.govresearchgate.net These powerful technologies allow for the comprehensive and quantitative analysis of lipids and metabolites in biological systems, providing a holistic view of the complex interplay of molecules that govern cellular function. nih.govmdpi.com By moving beyond the study of single molecules, researchers can begin to unravel the intricate networks in which DLPC participates.
Integrating lipidomics data with other "omics" datasets, such as genomics, transcriptomics, and proteomics, will provide a more complete picture of DLPC's role. researchgate.netmedrxiv.org This multi-omics approach can reveal correlations between the abundance of DLPC and the expression of genes and proteins involved in its synthesis, transport, and degradation. researchgate.netmedrxiv.org For instance, a multi-omics study on blood pressure identified associations between certain phosphatidylcholine species and genetic variants in enzymes involved in fatty acid metabolism. medrxiv.org Such studies can help to build comprehensive models of lipid metabolism and identify key regulatory points that could be targeted for therapeutic intervention. nih.gov
Furthermore, metabolomics, the study of small molecule metabolites, can provide additional context to the function of DLPC. masseycancercenter.org By examining the broader metabolic changes that accompany alterations in DLPC levels, researchers can infer its downstream effects on various cellular pathways. nih.gov For example, changes in DLPC might be linked to alterations in energy metabolism, oxidative stress, or inflammatory signaling pathways. researchgate.net The integration of these multi-omics datasets will be crucial for building predictive models of cellular behavior and for understanding how perturbations in DLPC metabolism contribute to complex diseases. nih.govnih.gov
| Omics Approach | Key Insights for DLPC Research |
| Lipidomics | Detailed profiling of DLPC and other lipid species in various biological contexts. biorxiv.orguow.edu.aunih.gov |
| Genomics | Identification of genetic variants that influence DLPC metabolism and its association with disease. medrxiv.org |
| Transcriptomics | Understanding the regulation of genes involved in DLPC synthesis, remodeling, and signaling. |
| Proteomics | Identification of proteins that interact with or are regulated by DLPC. pdbj.org |
| Metabolomics | Elucidation of the downstream metabolic pathways affected by changes in DLPC levels. nih.govmasseycancercenter.org |
Delineation of Novel Biological Functions Beyond Established Roles
While dilinoleoylphosphatidylcholine (DLPC) is well-known for its structural role in cell membranes and its involvement in lipid metabolism, future research is expected to uncover novel biological functions that extend beyond these established roles. The unique properties conferred by its two linoleic acid chains suggest that DLPC may have specific signaling and regulatory functions that are yet to be fully appreciated.
One promising area of investigation is the role of DLPC in modulating inflammatory processes. researchgate.net Research has already shown that DLPC can decrease the production of pro-inflammatory cytokines like TNF-α in Kupffer cells, the resident macrophages of the liver. researchgate.net This effect is mediated, at least in part, by the inhibition of key signaling pathways such as those involving MAP kinases and NF-κB. researchgate.net Further studies are needed to explore the broader anti-inflammatory effects of DLPC in other cell types and tissues, and to determine the precise molecular mechanisms by which it exerts these effects. This could have significant implications for the treatment of chronic inflammatory diseases.
Another potential novel function of DLPC lies in its ability to influence apoptosis, or programmed cell death. Studies have demonstrated that DLPC can protect hepatocytes from alcohol-induced apoptosis by up-regulating the anti-apoptotic protein Bcl-xL and reducing the release of cytochrome c from mitochondria. nih.gov This suggests that DLPC may play a crucial role in maintaining cell survival under conditions of cellular stress. Future research should investigate the anti-apoptotic effects of DLPC in other models of cell injury and explore its potential as a therapeutic agent to prevent cell death in various pathological conditions.
Furthermore, the role of DLPC in modulating the function of specific proteins and cellular pathways is an area ripe for discovery. For instance, there is evidence to suggest that DLPC can influence the activity of enzymes involved in lipid metabolism and signaling. google.com The physical properties of DLPC-containing membranes can also affect the function of membrane-bound receptors and transporters. plos.org Elucidating these specific interactions will be key to understanding the full spectrum of DLPC's biological activities. The development of novel therapeutic agents that can modulate enzymatic processes may also involve the use of DLPC or its derivatives. google.com
| Potential Novel Function | Key Research Findings |
| Anti-inflammatory Effects | DLPC decreases TNF-α production in Kupffer cells by inhibiting MAPK and NF-κB signaling. researchgate.net |
| Antiapoptotic Actions | DLPC protects against alcohol-induced hepatocyte apoptosis by up-regulating Bcl-xL. nih.gov |
| Modulation of Protein Function | DLPC can influence the activity of enzymes and membrane-bound proteins. google.complos.org |
Development of Advanced Experimental Models to Mimic Complex Biological Environments
To fully elucidate the multifaceted roles of dilinoleoylphosphatidylcholine (DLPC), the development of more sophisticated experimental models that can accurately replicate the complexity of biological environments is essential. mdpi.com Traditional in vitro models, while useful, often fail to capture the intricate interplay of different cell types, the extracellular matrix, and the dynamic nature of the in vivo setting.
One area of advancement is the creation of more realistic model membranes. While simple unilamellar vesicles and supported lipid bilayers have provided valuable insights into the biophysical properties of DLPC, they lack the compositional diversity of native cell membranes. nih.govresearchgate.net Future models should incorporate a wider range of lipid species, including various phospholipids (B1166683), sphingolipids, and cholesterol, in physiologically relevant ratios. nih.gov The development of asymmetric bilayers, which mimic the different lipid compositions of the inner and outer leaflets of the plasma membrane, will also be crucial for understanding how DLPC contributes to membrane asymmetry and its functional consequences. nih.gov Furthermore, the incorporation of membrane proteins into these model systems will allow for the study of DLPC-protein interactions in a more native-like context. researchgate.net
In addition to more complex model membranes, the use of advanced cell culture systems, such as three-dimensional (3D) organoids and microfluidic "organ-on-a-chip" devices, will be invaluable. These models can recapitulate the tissue architecture and multicellular interactions found in organs like the liver, where DLPC metabolism is particularly important. globalliverforum.com For example, liver organoids could be used to study the effects of DLPC on hepatocyte function, lipid accumulation, and the development of steatosis in a more physiologically relevant setting than traditional 2D cell culture. nih.gov Organ-on-a-chip platforms can also be used to model the complex interplay between different organs, such as the gut-liver axis, and to investigate how DLPC metabolism in one organ might influence the function of another.
Finally, computational modeling and simulation will continue to be a powerful tool for studying DLPC. imubit.com Molecular dynamics simulations can provide atomistic-level insights into the behavior of DLPC in lipid bilayers, its interactions with other molecules, and the structural consequences of these interactions. plos.orgcore.ac.uk These simulations can complement experimental data and help to generate new hypotheses that can be tested in the lab. The integration of data from these advanced experimental and computational models will be key to building a comprehensive and predictive understanding of DLPC's role in health and disease.
| Advanced Model | Key Advantages for DLPC Research |
| Complex Model Membranes | Allow for the study of DLPC in a more physiologically relevant lipid environment, including asymmetric bilayers and the presence of membrane proteins. nih.govnih.gov |
| 3D Organoids | Recapitulate the tissue architecture and multicellular interactions of organs, enabling the study of DLPC in a more in vivo-like context. |
| Organ-on-a-Chip Devices | Enable the modeling of inter-organ communication and the systemic effects of DLPC metabolism. |
| Computational Modeling | Provide atomistic-level insights into the behavior of DLPC and its interactions with other molecules, complementing experimental approaches. plos.orgcore.ac.uk |
Q & A
Basic Research Questions
Q. How should researchers ensure accuracy in quantifying DLPC levels in biological samples?
- Methodological Answer: Use a validated phosphatidylcholine assay kit with duplicate measurements to minimize variability. Samples exceeding the standard curve’s upper limit should be diluted and reanalyzed, followed by multiplication with the dilution factor. Ensure buffers and enzymes are at room temperature before assays to maintain enzymatic activity, and keep heat-labile components on ice to prevent degradation .
Q. What statistical considerations are critical for DLPC quantification assays?
- Methodological Answer: Perform a minimum of two replicates per sample to account for technical variability. Calculate the average of duplicate readings and subtract background signals if controls show significant interference. Generate a fresh standard curve for each assay to ensure accuracy, as pre-existing curves may not account for batch-to-batch reagent variability .
Q. How can researchers distinguish DLPC from other phosphatidylcholine species in lipidomic analyses?
- Methodological Answer: Employ liquid chromatography–mass spectrometry (LC-MS) with targeted multiple reaction monitoring (MRM) to isolate DLPC based on its unique molecular weight and fragmentation pattern. Validate the method using pure DLPC standards and cross-reference retention times with published datasets .
Advanced Research Questions
Q. What experimental models are suitable for studying DLPC’s hepatoprotective effects against alcohol-induced apoptosis?
- Methodological Answer: Use the Lieber-DeCarli ethanol-fed rat model, which mimics chronic alcohol consumption. Assess apoptosis via terminal transferase-mediated dUTP nick end labeling (TUNEL) and caspase-3 activity assays. Measure cytosolic cytochrome c release and Bcl-x(L)/Bax ratios via Western blot to evaluate mitochondrial apoptotic pathways .
Q. How does DLPC modulate inflammatory signaling in Kupffer cells during alcohol-induced liver injury?
- Methodological Answer: Isolate Kupffer cells from ethanol-fed rats and treat with lipopolysaccharide (LPS) to simulate inflammation. Use ELISA or Western blot to quantify TNF-α production. Investigate DLPC’s inhibition of NF-κB and MAPK pathways by measuring phosphorylated IκBα, p38, and ERK1/2 levels. Include controls with specific kinase inhibitors to confirm pathway involvement .
Q. What mechanisms explain DLPC’s attenuation of hepatic stellate cell (HSC) activation in fibrosis?
- Methodological Answer: Culture rat HSCs and induce activation with TGF-β1. Treat with DLPC and analyze collagen accumulation via hydroxyproline assays or qPCR for collagen type I mRNA. Use phospho-specific antibodies to assess DLPC’s suppression of p38 MAPK, a key mediator of TGF-β1 signaling. Compare results with siRNA-mediated p38 knockdown to validate specificity .
Q. How can conflicting data on DLPC’s antioxidant efficacy be resolved in different experimental systems?
- Methodological Answer: Standardize experimental conditions (e.g., oxidative stress inducers, DLPC concentrations, and exposure durations). Use electron spin resonance (ESR) to directly measure radical scavenging activity in vitro. In vivo, combine DLPC with ethanol-fed models and quantify lipid peroxidation markers (e.g., malondialdehyde) and antioxidant enzymes (e.g., glutathione peroxidase) .
Q. What are the challenges in translating DLPC’s hepatoprotective effects from rodent models to human trials?
- Methodological Answer: Address species-specific differences in cytochrome P450 2E1 (CYP2E1) activity, a target of DLPC in ethanol metabolism. Use human hepatocyte cell lines (e.g., HepG2) transfected with CYP2E1 to validate findings. In clinical trials, incorporate liver biopsies to assess histological improvements alongside serum biomarkers (e.g., ALT, AST) .
Q. How does DLPC synergize with other therapeutics, such as S-adenosylmethionine (SAMe), in treating non-alcoholic steatohepatitis (NASH)?
- Methodological Answer: Combine DLPC and SAMe in high-fat diet-induced NASH rodent models. Evaluate synergistic effects via histopathology (steatosis, inflammation scores) and molecular markers (e.g., TNF-α, IL-6). Use transcriptomics to identify co-regulated pathways, such as lipid metabolism and oxidative stress response genes .
Methodological Notes for Data Interpretation
- Standard Curve Validation: Always include a dilution series of pure DLPC to confirm assay linearity. Reject datasets with R² < 0.98 .
- Ethanol Model Pitfalls: Control for caloric intake in pair-fed animals to distinguish ethanol-specific effects from malnutrition .
- Cell-Based Assays: Use primary hepatocytes or Kupffer cells within 5 passages to avoid phenotypic drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
